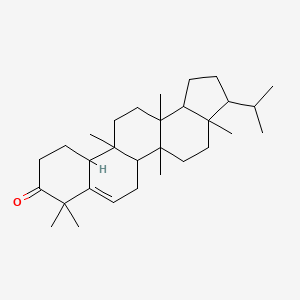![molecular formula C29H46O B12296267 17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)
17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound with the molecular formula C29H46O. It is a derivative of stigmasterol, a plant sterol found in various plant sources. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stigmasta-4,25-dien-3-one can be synthesized from sitosterol through a series of chemical reactions. One method involves the direct hydroxylation of the sitosterol side chain using methyl (trifluoromethyl) dioxirane, followed by dehydration of the 25-hydroxylated compound with phosphorus oxychloride .
Industrial Production Methods
Industrial production of stigmasta-4,25-dien-3-one typically involves the extraction of sitosterol from plant sources, followed by chemical modification to obtain the desired compound. The process may include steps such as purification, hydroxylation, and dehydration under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Stigmasta-4,25-dien-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: PCC and KMnO4 are commonly used oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Stigmasta-4,22-dien-3-one, stigmasta-4,22-diene-3,6-dione, and 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol.
Reduction: Reduced derivatives with modified biological activities.
Wissenschaftliche Forschungsanwendungen
Stigmasta-4,25-dien-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroidal compounds.
Biology: Investigated for its potential anti-inflammatory and cytotoxic activities.
Medicine: Explored for its potential use in treating androgen-dependent diseases and as an anti-viral agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of stigmasta-4,25-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines and other inflammatory mediators . This inhibition is achieved through the down-regulation of phospho-p38 mitogen-activated protein kinase and the phosphorylation and degradation of the inhibitor of NF-κB .
Vergleich Mit ähnlichen Verbindungen
Stigmasta-4,25-dien-3-one can be compared with other similar compounds, such as:
- Sitostenone (CAS#1058-61-3)
- Stigmasta-4,22,25-trien-3-one (CAS#848669-09-0)
- Stigmasta-4,22-dien-3-one (CAS#55722-32-2)
- Stigmastadienone (CAS#20817-72-5)
- Stigmasterol (CAS#83-48-7)
- Beta-Sitosterol (CAS#83-46-5)
- Sitosteryl palmitate (CAS#2308-85-2)
- Stigmasta-5,8-dien-3-ol (CAS#570-72-9)
- Alpha-Spinasterol (CAS#481-18-5)
- Alpha-Spinasterol acetate (CAS#4651-46-1)
- Alpha-Spinasterone (CAS#23455-44-9)
These compounds share structural similarities but differ in their functional groups and biological activities. Stigmasta-4,25-dien-3-one is unique due to its specific molecular structure and the resulting biological properties.
Eigenschaften
Molekularformel |
C29H46O |
|---|---|
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3 |
InChI-Schlüssel |
IUJSEAGAJKMVBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)
![(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)
![Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12296189.png)
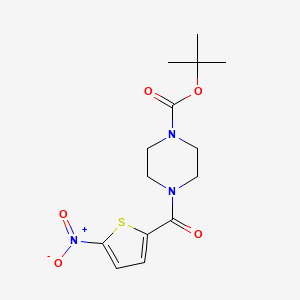
![1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-](/img/structure/B12296208.png)
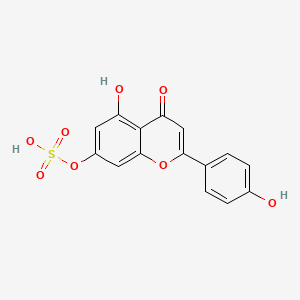
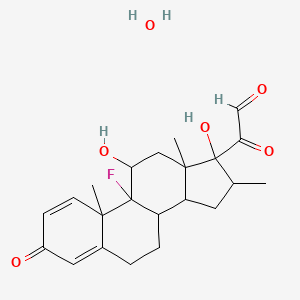
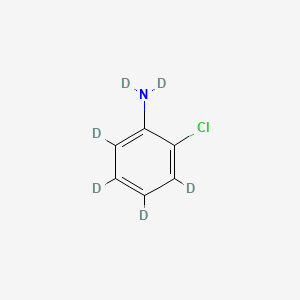
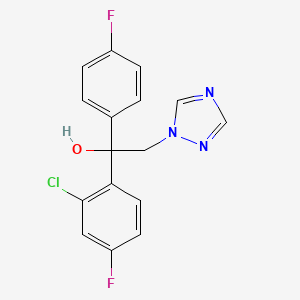
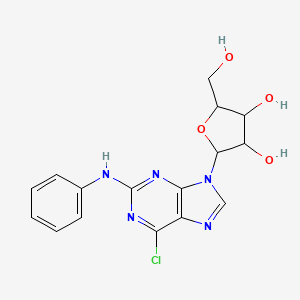
![17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12296259.png)
![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)

